molecular formula C16H20N2O2 B12885679 N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbenzamide CAS No. 57068-44-7

N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbenzamide

Cat. No.: B12885679
CAS No.: 57068-44-7
M. Wt: 272.34 g/mol
InChI Key: XGWURFNBXJXEEU-UHFFFAOYSA-N
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Description

N-(4-Methyloxazol-2-yl)-N-pentylbenzamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyloxazol-2-yl)-N-pentylbenzamide typically involves the reaction of 4-methyloxazole with pentylamine and benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(4-Methyloxazol-2-yl)-N-pentylbenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyloxazol-2-yl)-N-pentylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methyloxazol-2-yl)-N-pentylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer properties. It can be used in studies to understand the biological activities of oxazole derivatives.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties

Mechanism of Action

The mechanism of action of N-(4-Methyloxazol-2-yl)-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to specific sites on proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

N-(4-Methyloxazol-2-yl)-N-pentylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. Its pentyl and benzamide groups contribute to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

57068-44-7

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-pentylbenzamide

InChI

InChI=1S/C16H20N2O2/c1-3-4-8-11-18(16-17-13(2)12-20-16)15(19)14-9-6-5-7-10-14/h5-7,9-10,12H,3-4,8,11H2,1-2H3

InChI Key

XGWURFNBXJXEEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C1=NC(=CO1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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